Succinyl coenzyme A sodium salt Succinyl coenzyme A sodium salt Succinyl-coenzyme A (succinyl-CoA) is an intermediate in the citric acid cycle. It is converted to succinate, which is a metabolic intermediate with various biological activities. Succinyl-CoA is required, with glycine, to form δ-aminolevulinic acid in the first step of porphyrin and heme synthesis. Succinyl-CoA deficiency, caused by vitamin B12 deficiency can disrupt heme and energy production, leading to neuromotor dysfunction.

Brand Name: Vulcanchem
CAS No.: 108347-97-3
VCID: VC0022570
InChI: InChI=1S/C25H40N7O19P3S.Na/c1-25(2,20(38)23(39)28-6-5-14(33)27-7-8-55-16(36)4-3-15(34)35)10-48-54(45,46)51-53(43,44)47-9-13-19(50-52(40,41)42)18(37)24(49-13)32-12-31-17-21(26)29-11-30-22(17)32;/h11-13,18-20,24,37-38H,3-10H2,1-2H3,(H,27,33)(H,28,39)(H,34,35)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42);/t13-,18-,19-,20+,24-;/m1./s1
SMILES: CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCSC(=O)CCC(=O)[O-])O
Molecular Formula: C25H40N7NaO19P3S
Molecular Weight: 890.6 g/mol

Succinyl coenzyme A sodium salt

CAS No.: 108347-97-3

Cat. No.: VC0022570

Molecular Formula: C25H40N7NaO19P3S

Molecular Weight: 890.6 g/mol

* For research use only. Not for human or veterinary use.

Succinyl coenzyme A sodium salt - 108347-97-3

Specification

Description Succinyl-coenzyme A (succinyl-CoA) is an intermediate in the citric acid cycle. It is converted to succinate, which is a metabolic intermediate with various biological activities. Succinyl-CoA is required, with glycine, to form δ-aminolevulinic acid in the first step of porphyrin and heme synthesis. Succinyl-CoA deficiency, caused by vitamin B12 deficiency can disrupt heme and energy production, leading to neuromotor dysfunction.

CAS No. 108347-97-3
Molecular Formula C25H40N7NaO19P3S
Molecular Weight 890.6 g/mol
IUPAC Name sodium;4-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4-oxobutanoate
Standard InChI InChI=1S/C25H40N7O19P3S.Na/c1-25(2,20(38)23(39)28-6-5-14(33)27-7-8-55-16(36)4-3-15(34)35)10-48-54(45,46)51-53(43,44)47-9-13-19(50-52(40,41)42)18(37)24(49-13)32-12-31-17-21(26)29-11-30-22(17)32;/h11-13,18-20,24,37-38H,3-10H2,1-2H3,(H,27,33)(H,28,39)(H,34,35)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42);/t13-,18-,19-,20+,24-;/m1./s1
Standard InChI Key MZSOFLIDFHDGAA-YXKORUMSSA-N
Isomeric SMILES CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCC(=O)O)O.[Na]
SMILES CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCSC(=O)CCC(=O)[O-])O
Canonical SMILES CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC(=O)O)O.[Na]

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